molecular formula C14H18BrNO B14040481 (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone

(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14040481
M. Wt: 296.20 g/mol
InChI Key: QZXMJQZLTYHNPU-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a brominated aromatic ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone typically involves the bromination of 2,4-dimethylphenyl derivatives followed by the introduction of the piperidine group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine moiety can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with biological macromolecules and its potential as a pharmacophore in drug design.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

In the industrial sector, such compounds may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
  • (5-Fluoro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
  • (5-Iodo-2,4-dimethylphenyl)(piperidin-1-yl)methanone

Uniqueness

(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

(5-bromo-2,4-dimethylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H18BrNO/c1-10-8-11(2)13(15)9-12(10)14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3

InChI Key

QZXMJQZLTYHNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCCCC2)Br)C

Origin of Product

United States

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